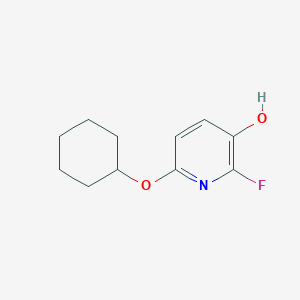

6-(Cyclohexyloxy)-2-fluoropyridin-3-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-cyclohexyloxy-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c12-11-9(14)6-7-10(13-11)15-8-4-2-1-3-5-8/h6-8,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQBWANEWREQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277279 | |

| Record name | 3-Pyridinol, 6-(cyclohexyloxy)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881328-38-6 | |

| Record name | 3-Pyridinol, 6-(cyclohexyloxy)-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881328-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol, 6-(cyclohexyloxy)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Cyclohexyloxy 2 Fluoropyridin 3 Ol and Analogs

General Synthetic Approaches to Pyridin-3-ols and Their Derivatives

The construction of the pyridin-3-ol core can be achieved through several synthetic routes, ranging from the modification of pre-existing pyridine (B92270) rings to de novo ring construction. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Hydrolysis Pathways of 3-Alkoxypyridines

While direct hydrolysis of a 3-alkoxypyridine to a pyridin-3-ol is a conceptually straightforward approach, the literature more commonly describes the hydrolysis of other 3-substituted pyridines to achieve this transformation. These analogous reactions provide insight into the conditions that could potentially be applied to 3-alkoxy derivatives.

One established method for producing 3-hydroxypyridine (B118123) involves the hydrolysis of 3-pyridinesulfonic acid. This reaction is typically carried out in an aqueous solution of alkali metal hydroxides under pressure and at elevated temperatures. google.com For instance, reacting the alkali metal salt of 3-pyridinesulfonic acid with a mixture of alkali metal hydroxides at pressures ranging from 2 to 10 atmospheres can yield 3-hydroxypyridine in high purity. google.com

Another relevant hydrolytic approach is the conversion of 3-chloropyridine (B48278) to 3-hydroxypyridine. While direct hydrolysis of 3-chloropyridine can result in low yields, optimized procedures have been developed. google.com One such method involves heating 3-chloropyridine in a solvent like propylene (B89431) glycol with a basic hydroxide, followed by removal of the solvent and neutralization to afford 3-hydroxypyridine. google.com These examples suggest that the hydrolysis of a 3-cyclohexyloxypyridine precursor, while potentially challenging, could be a viable route to the corresponding pyridin-3-ol.

Direct Hydroxylation Procedures for Pyridine Scaffolds

The direct C-H hydroxylation of pyridine rings, particularly at the C3 position, is a highly sought-after but challenging transformation due to the inherent electronic properties of the pyridine nucleus. nih.govnih.gov Recently, a novel and efficient method for the selective C3 hydroxylation of pyridines has been developed, proceeding via the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org

This metal-free process involves the irradiation of a pyridine N-oxide, which leads to the formation of a 1,3-oxazepine intermediate through a series of photochemical rearrangements. Subsequent acid-promoted ring-opening of this intermediate furnishes the desired C3-hydroxylated pyridine. nih.govacs.org This strategy has been shown to be compatible with a diverse range of functional groups and offers a powerful tool for the late-stage functionalization of complex pyridine-containing molecules. nih.govnih.gov The reaction conditions typically involve irradiating the pyridine N-oxide in the presence of an acid, such as acetic acid, in a suitable solvent like (F₃C)₃COH. acs.org

Table 1: Regioselectivity in Photochemical Hydroxylation of Pyridine N-Oxides acs.org This interactive table summarizes the regioselectivity observed in the photochemical hydroxylation of various substituted pyridine N-oxides, highlighting the influence of substituent patterns on the reaction outcome.

| Substituent on Pyridine N-Oxide | Ratio of C3:C5 Hydroxylation |

| 4-Me | >20:1 |

| 4-Ph | >20:1 |

| 4-Cl | >20:1 |

| 3-Me | 1:1.2 |

| 3,5-diMe | - (single product) |

Multi-Step Synthesis from Simpler Pyridine Derivatives

The construction of highly substituted pyridines, such as the target molecule, often necessitates multi-step synthetic sequences that allow for the controlled introduction of various functional groups. Numerous methodologies have been developed for the synthesis of polysubstituted pyridines, frequently employing multi-component reactions. researchgate.netnih.govorganic-chemistry.org

One common strategy involves the [3+3] annulation approach, where two three-carbon fragments are combined to form the pyridine ring. For example, a base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols can provide highly decorated pyridine derivatives with good regioselectivity. organic-chemistry.org Another approach utilizes a copper-catalyzed three-component reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium (B1175870) acetate (B1210297) to yield trisubstituted pyridines. researchgate.net These methods offer a versatile and efficient means of accessing a wide range of pyridine structures with diverse substitution patterns. researchgate.netnih.govorganic-chemistry.org The development of one-pot procedures for these multi-component reactions further enhances their synthetic utility by improving operational simplicity and reducing waste. researchgate.netnih.gov

Preparation via Furfurylamine (B118560) Reactions

An increasingly important and sustainable route to pyridin-3-ols utilizes biomass-derived starting materials, specifically furfural (B47365) and its derivatives. researchgate.netresearchgate.netgoogle.com Furfural can be readily obtained from the acid-catalyzed hydrolysis of lignocellulosic biomass. researchgate.net The conversion of furfural to 3-hydroxypyridine typically involves its transformation into furfurylamine, which then undergoes oxidative ring expansion and rearrangement.

In one documented procedure, furfurylamine is reacted with hydrogen peroxide in the presence of hydrochloric acid. researchgate.net The reaction is initiated at low temperatures (0-5 °C) and then heated to reflux, leading to the formation of 3-hydroxypyridine in good yield and high purity after workup. researchgate.net Another approach involves the direct reaction of furfural with an ammonia (B1221849) source in the presence of a catalyst, such as a skeletal iron-based catalyst, in deionized water at elevated temperatures. google.com These methods provide a green and renewable pathway to the pyridin-3-ol core structure. researchgate.netgoogle.com

Strategies for Introducing Fluorine Atoms into the Pyridine Ring

The incorporation of fluorine into heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The introduction of a fluorine atom at the C2 position of the pyridine ring can be accomplished through various fluorination techniques.

C-H Fluorination Methodologies (e.g., utilizing AgF₂)

Direct C-H fluorination has emerged as a powerful tool for the late-stage introduction of fluorine into complex molecules, avoiding the need for pre-functionalized substrates. A particularly effective reagent for the C-H fluorination of pyridines is silver(II) fluoride (B91410) (AgF₂). This method allows for the selective monofluorination of pyridines at the C-H bond adjacent to the nitrogen atom under mild conditions.

The reaction of a pyridine derivative with AgF₂ in a suitable solvent, such as acetonitrile, typically proceeds at ambient temperature and can be completed within an hour. The proposed mechanism involves the initial coordination of the pyridine nitrogen to the silver atom, followed by the addition of the Ag-F bond across the C=N bond. A subsequent hydrogen abstraction by a second equivalent of AgF₂ leads to the formation of the 2-fluoropyridine (B1216828) product. This process is highly regioselective for the C2 position.

Table 2: C-H Fluorination of 3-Substituted Pyridines with AgF₂ This interactive table showcases the outcomes of the C-H fluorination of various 3-substituted pyridines using AgF₂, illustrating the electronic influence of the substituent on the reaction's selectivity.

| 3-Substituent | Product(s) |

| -Halo | 2-Fluoro-3-halopyridine (exclusive) |

| -Alkoxy | 2-Fluoro-3-alkoxypyridine (exclusive) |

| -CN | 2-Fluoro-3-cyanopyridine (exclusive) |

| -CF₃ | 2-Fluoro-3-(trifluoromethyl)pyridine (exclusive) |

| -Alkyl | Mixture of 2-fluoro and 6-fluoro isomers |

| -CO₂R | Mixture of 2-fluoro and 6-fluoro isomers |

| -C(O)NR₂ | Mixture of 2-fluoro and 6-fluoro isomers |

Halogen Exchange Reactions for Selective Fluorine Incorporation

The introduction of a fluorine atom onto a pyridine ring can be effectively achieved via halogen exchange (Halex) reactions. This method typically involves the displacement of a heavier halogen, such as chlorine or bromine, at an activated position by a fluoride anion. researchgate.net For the synthesis of 2-fluoropyridines, the C-2 position is electronically activated by the ring nitrogen, facilitating nucleophilic attack. wikipedia.org

Common fluoride sources for these transformations include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). The reaction is often performed in high-boiling polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, to ensure the solubility of the fluoride salt and to reach the high temperatures often required for the reaction to proceed. wikipedia.org Phase-transfer catalysts can also be employed to enhance the reactivity of the fluoride source. The efficiency of the exchange is dependent on the nature of the leaving group, the substrate's electronic properties, and the reaction conditions. For instance, the displacement of a nitro group, another common precursor in nucleophilic aromatic substitution, has been successfully used to introduce fluoride into a pyridine ring. researchgate.net

Table 1: Representative Conditions for Halogen Exchange Fluorination

| Precursor | Fluoride Source | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| 2-Chloropyridine derivative | CsF | DMSO | 120 | Cesium fluoride offers high reactivity due to the low lattice energy and high salvation of the cation. wikipedia.org |

| 2-Bromopyridine derivative | Spray-dried KF | Sulfolane | 180-220 | Spray-dried KF provides a high surface area, enhancing reaction rates. |

| 3-Nitropyridine-4-carboxylate | CsF | DMSO | 120 | Demonstrates the displacement of a nitro group as an alternative to a halogen. wikipedia.org |

Assembly from Fluorine-Containing Building Blocks

An alternative strategy to direct fluorination is the construction of the pyridine ring from acyclic or heterocyclic precursors that already contain the fluorine atom. semanticscholar.orgnih.gov This "building block" approach ensures the unambiguous placement of fluorine in the final molecule and avoids harsh fluorination conditions in later stages. orgsyn.org This methodology is particularly valuable as it allows for the creation of diverse molecular structures by varying the other components of the ring-forming reaction. semanticscholar.orgbeilstein-journals.org

Various condensation and cycloaddition reactions can be utilized. For example, a one-pot reaction involving a photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with an ammonia source like ammonium acetate, can yield diversely substituted 3-fluoropyridines. organic-chemistry.org Similar strategies can be envisioned for 2-fluoropyridine synthesis by designing appropriate fluorine-containing synthons. The use of fluorinated organoboron compounds as building blocks is also an emerging and powerful method for constructing complex fluorinated molecules. acs.org

Table 2: Building Block Strategies for Fluorinated Pyridine Synthesis

| Fluorinated Building Block | Reaction Type | Co-reactants | Resulting Scaffold |

|---|---|---|---|

| β-CF3-1,3-enynes | Cycloaddition/Annulation | Various dienophiles/nucleophiles | Trifluoromethyl-substituted heterocycles. semanticscholar.org |

| α,α-Difluoro-β-iodoketones | Photoredox coupling / Condensation | Silyl enol ethers, Ammonium acetate | 3-Fluoropyridines. organic-chemistry.org |

| Vicinal Halofluorides | Elimination / Cyclization | Ammonia source | Fluorinated pyridines. beilstein-journals.org |

Elaboration of the Cyclohexyloxy Moiety

The introduction of the cyclohexyloxy group at the C-6 position is typically accomplished through nucleophilic substitution, where a 6-halopyridine or a 6-hydroxypyridine derivative serves as the electrophile. In the classic Williamson ether synthesis, a 6-hydroxypyridine can be deprotonated with a suitable base (e.g., NaH) to form a pyridoxide, which then reacts with a cyclohexyl halide or tosylate.

Alternatively, and more commonly for heteroaromatic systems, a 6-halopyridine (e.g., 6-chloro- or 6-bromopyridine) is treated with cyclohexanol (B46403) in the presence of a strong base. The base deprotonates the alcohol to form the more nucleophilic cyclohexoxide anion, which then displaces the halide from the pyridine ring. Microwave irradiation has been shown to dramatically decrease reaction times for such nucleophilic aromatic substitutions. sci-hub.se

Modern cross-coupling reactions offer milder and more efficient alternatives to traditional etherification methods for forming the C-O bond. Palladium- or copper-catalyzed reactions are particularly effective for coupling alcohols with aryl or heteroaryl halides.

The Ullmann condensation, which typically uses a copper catalyst, is a well-established method for forming diaryl ethers and can be adapted for alkyl aryl ethers. More recently, palladium-catalyzed Buchwald-Hartwig amination protocols have been extended to C-O bond formation. These reactions utilize a palladium catalyst in combination with a specialized phosphine (B1218219) ligand to couple alcohols with heteroaryl halides under relatively mild conditions, showing broad functional group tolerance. beilstein-journals.org These methods are advantageous for complex molecules where harsh basic conditions are not viable.

Table 3: Methods for C-6 Etherification

| Reaction Type | Pyridine Precursor | Cyclohexyl Source | Catalyst/Reagents | Typical Conditions |

|---|---|---|---|---|

| SNAr | 6-Halopyridine | Cyclohexanol | NaH, K2CO3, or other base | High temperature, DMSO or NMP solvent. sci-hub.se |

| Ullmann Condensation | 6-Halopyridine | Cyclohexanol | CuI, Base (e.g., Cs2CO3) | High temperature, Ligand (e.g., phenanthroline) |

| Buchwald-Hartwig Etherification | 6-Halopyridine | Cyclohexanol | Pd(OAc)2 or other Pd source, Phosphine ligand, Base | Moderate temperature (e.g., 80-120 °C), Toluene or Dioxane |

Regioselective Synthesis and Functionalization

The 2-fluoro substituent on the pyridine ring is not only a key structural feature but also a versatile synthetic handle for further functionalization via Nucleophilic Aromatic Substitution (SNAr). acs.org Aromatic rings are typically nucleophilic, but the presence of the electron-withdrawing ring nitrogen makes the pyridine ring susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. wikipedia.org

In SNAr reactions, fluoride is an excellent leaving group. This is because the rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer intermediate, not the subsequent expulsion of the leaving group. The high electronegativity of fluorine stabilizes the transition state leading to this intermediate, accelerating the reaction. sci-hub.seresearchgate.net This reactivity allows for the late-stage introduction of a wide array of functionalities by displacing the 2-fluoro group with various nucleophiles, including those based on oxygen, nitrogen, and sulfur, often under mild conditions. acs.org This regioselective functionalization is a powerful tool for creating libraries of analogs for structure-activity relationship (SAR) studies. acs.org

Table 4: Nucleophilic Aromatic Substitution on 2-Fluoropyridines

| Nucleophile Type | Example Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxygen | Phenols, Alcohols | Base (e.g., K2CO3), DMSO | 2-Aryloxy/Alkoxypyridines | sci-hub.seacs.org |

| Nitrogen | Amines, Amides, N-Heterocycles | Base (e.g., K2CO3 or DBU), MeCN or DMSO | 2-Amino/Amido/Heterocyclyl-pyridines | acs.org |

| Sulfur | Thiols | Base (e.g., NaH), THF or NMP | 2-Thioetherpyridines | sci-hub.seacs.org |

| Carbon | Cyanide | KCN, DMSO | 2-Cyanopyridines | acs.org |

Derivatization Pathways for Late-Stage Functionalization

Late-stage functionalization is a crucial strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in the synthetic sequence. This approach provides a powerful tool for rapidly generating analogs for structure-activity relationship (SAR) studies. For fluoropyridine scaffolds, several methodologies can be employed to introduce diverse substituents. These reactions often target specific positions on the pyridine ring, leveraging the inherent reactivity of the heterocyclic system. Methods such as Suzuki coupling, Mitsunobu etherification, and nucleophilic aromatic substitution represent key pathways for achieving this molecular diversification. nih.govnih.gov These transformations allow for the introduction of aryl groups, ether linkages, and other functionalities, demonstrating the versatility of the fluoropyridinol core for further chemical exploration. nih.govnih.gov

Suzuki Coupling Reactions Utilizing Fluoropyridine Boronic Acids

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds. nih.gov In the context of fluoropyridine synthesis, this reaction enables the arylation of the pyridine ring. A notable approach involves the use of pyridine-2-sulfonyl fluoride (PyFluor) as the electrophilic partner, which can be coupled with a variety of hetero(aryl) boronic acids and their corresponding pinacol (B44631) esters. nih.govnih.gov

The reactions are typically catalyzed by palladium complexes, with Pd(dppf)Cl₂ being an effective catalyst. nih.govresearchgate.net These transformations can proceed at temperatures ranging from 65 to 100 °C and exhibit tolerance to both water and oxygen. nih.gov The addition of water has been shown to be beneficial, particularly when using boronic pinacol esters as the coupling partner, as it can facilitate the hydrolysis of the ester to the more reactive boronic acid. nih.gov Yields for this transformation are generally modest to good, ranging from 5% to 89%, and are influenced by the electronic properties of the boronic acid, with electron-rich variants being more favorable. nih.govnih.gov

Table 1: Conditions for Suzuki-Miyaura Cross-Coupling of PyFluor

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | nih.govresearchgate.net |

| Electrophile | Pyridine-2-sulfonyl fluoride (PyFluor) | nih.gov |

| Nucleophile | Hetero(aryl) boronic acids or pinacol esters | nih.gov |

| Base | Na₃PO₄ | researchgate.net |

| Solvent | Dioxane, often with 20% water | nih.gov |

| Temperature | 65–100 °C | nih.govresearchgate.net |

| Yields | 5–89% | nih.gov |

Smiles Rearrangement Pathways in Pyridinol Synthesis

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that serves as a powerful method for C-N or C-O bond formation. numberanalytics.com This reaction proceeds under mild, transition-metal-free conditions and is particularly useful for constructing sterically hindered systems. nih.gov The general mechanism involves the migration of an aryl group between two heteroatoms within the same molecule, proceeding through a spirocyclic intermediate known as a Meisenheimer complex. numberanalytics.com

In the synthesis of substituted pyridinols or their precursors, the Smiles rearrangement can be strategically employed. researchgate.netnih.gov For instance, a precursor containing a pyridine ring linked by a suitable tether to a nucleophilic group can undergo rearrangement to form a new bond directly to the pyridine ring. researchgate.net The reaction is entropically driven, especially when it involves the extrusion of a small gaseous molecule like sulfur dioxide from a sulfonamide intermediate. nih.gov This methodology has been successfully applied in various heterocyclic systems, including the synthesis of amino-substituted pyridines and related structures. researchgate.netnih.gov The regiospecificity and mild conditions of the Smiles rearrangement make it an attractive pathway for accessing complex pyridinol derivatives that might be challenging to obtain through intermolecular approaches. nih.gov

Mitsunobu Reactions in Pyridinol Etherification

The Mitsunobu reaction is a versatile and widely used method for forming esters and ethers. wikipedia.org It facilitates the condensation of an alcohol with an acidic pronucleophile, such as a pyridinol, through a redox process involving triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org This reaction is particularly relevant for the synthesis of 6-(cyclohexyloxy)-2-fluoropyridin-3-ol, as it provides a direct route to form the cyclohexyloxy ether linkage.

A common challenge with the standard Mitsunobu reaction when using pyridinols is the formation of by-products, which can occur if the pKa of the pyridinol is greater than 11. psu.edu To overcome this, modified protocols have been developed. One highly efficient method employs a combination of 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine (PS-PPh₃). nih.govpsu.edu This approach minimizes by-product formation and simplifies purification, as the oxidized phosphine can be removed by filtration. nih.govwikipedia.org The reaction has proven effective for coupling various pyridinols with a diverse range of primary alcohols, affording the desired pyridine ethers in excellent yields. psu.eduresearchgate.net

Table 2: Modified Mitsunobu Coupling of Pyridinols and Alcohols

| Pyridinol | Alcohol | Reagents | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Pyridinol 2 | Alcohol 3 | PS-PPh₃, DEAD | THF | 54% | nih.govpsu.edu |

Note: The initial attempt with DEAD resulted in incomplete reaction and significant by-product formation. nih.govpsu.edu The modified protocol with ADDP proved more versatile and high-yielding.

C-O Bond Formation from Alkoxide Nucleophiles

The formation of an ether bond through the reaction of an alkoxide nucleophile with an electrophilic carbon is a fundamental transformation in organic synthesis, often referred to as the Williamson ether synthesis. unl.edu In the synthesis of this compound, this pathway would involve the reaction of a cyclohexyloxide anion with the 2-fluoro-3-hydroxypyridine (B122602) scaffold. The alkoxide acts as a potent nucleophile, attacking the electron-deficient pyridine ring. youtube.com

However, the direct nucleophilic substitution of an alkyl fluoride is generally challenging due to the strength of the carbon-fluorine bond, making fluoride a poor leaving group compared to other halogens. cas.cn Intermolecular Sₙ2 reactions involving alkyl fluorides are often slow and inefficient. cas.cn Despite this, nucleophilic aromatic substitution (SₙAr) on an activated fluoropyridine ring is feasible. The reaction's success is often dependent on factors that can increase the fluoride's nucleophilicity, such as the use of anhydrous fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) or enhancing its solubility with crown ethers. harvard.edu While challenging, intramolecular C-F bond cleavage by oxygen nucleophiles has been shown to be more effective, suggesting that pre-organizing the nucleophile and electrophile can significantly accelerate the substitution. cas.cn Therefore, forming the cyclohexyloxy ether via an alkoxide nucleophile would likely require carefully optimized conditions to overcome the low reactivity of the C-F bond.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-(Cyclohexyloxy)-2-fluoropyridin-3-ol, ¹H NMR would identify the number and connectivity of hydrogen atoms, while ¹³C NMR would provide information about the carbon skeleton.

A theoretical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclohexyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about the electronic environment and neighboring protons for each unique hydrogen atom in the molecule.

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom). For this compound, distinct signals for the carbons of the pyridine ring and the cyclohexyl moiety would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-O stretches for the ether linkage, C-F stretch, and various vibrations corresponding to the aromatic pyridine ring and the aliphatic cyclohexyl group.

Computational Chemistry and Theoretical Studies on 6 Cyclohexyloxy 2 Fluoropyridin 3 Ol

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. mdpi.com The distribution of these frontier orbitals also provides insight into the sites most susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A measure of the molecule's excitability and chemical reactivity. |

| Dipole Moment | 2.8 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar pyridine (B92270) derivatives.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely pathway a reaction will follow.

For a molecule such as this compound, computational studies can be used to investigate a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the hydroxyl group. These models can help to explain experimentally observed outcomes or to predict the feasibility of a proposed reaction. Computational analysis can also shed light on the role of catalysts and solvents in influencing reaction pathways and rates. researchgate.net

The process involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, a key factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.

Table 2: Theoretical Activation Energies for Proposed Reactions of this compound

| Reaction Type | Proposed Pathway | Calculated Activation Energy (kcal/mol) |

| Electrophilic Nitration | Ortho-attack to OH | 15.2 |

| Electrophilic Nitration | Para-attack to OH | 18.5 |

| Nucleophilic Substitution | Displacement of Fluorine | 25.8 |

Note: The values in this table are hypothetical and serve to illustrate the application of computational modeling in elucidating reaction mechanisms.

Prediction of Reactivity and Selectivity in Pyridine Systems

A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of chemical reactions. For substituted pyridine systems like this compound, this predictive power is particularly useful for understanding how the interplay of different substituents directs the outcome of a reaction.

DFT calculations can be used to generate electrostatic potential maps, which visualize the charge distribution on the molecule's surface. These maps can indicate regions that are electron-rich and therefore susceptible to electrophilic attack, and regions that are electron-poor and prone to nucleophilic attack. Fukui functions and local softness indices are other computational tools that can provide more quantitative predictions of reactive sites. mdpi.com

In the context of this compound, computational models can predict the regioselectivity of, for example, an electrophilic substitution reaction. The activating and directing effects of the hydroxyl, fluoro, and cyclohexyloxy groups can be quantified to determine the most likely position for an incoming electrophile to attack the pyridine ring. These predictions are invaluable for synthetic chemists in planning their synthetic strategies to obtain a desired product with high selectivity.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position on Pyridine Ring | Relative Susceptibility to Electrophilic Attack (Calculated Index) | Predicted Major Product |

| C4 | 0.45 | Substitution at C4 |

| C5 | 0.30 | Minor Product |

Note: The values in this table are for illustrative purposes to demonstrate how computational methods can predict selectivity.

Molecular Interactions and Biochemical Pathway Studies

Chemical Biology Approaches to Pyridinol Functionality

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. In the context of a substituted pyridinol like 6-(cyclohexyloxy)-2-fluoropyridin-3-ol, chemical biology approaches would be essential to elucidate its function. These methods could involve the synthesis of chemical probes to identify its biological targets. By attaching reporter tags, such as fluorescent dyes or affinity labels, to the pyridinol core, researchers could visualize its distribution within cells and identify binding partners. These studies are fundamental to understanding the compound's mechanism of action at a molecular level.

Molecular Interactions with Protein Systems (e.g., Kinases)

The structure of this compound, featuring a pyridinol core, suggests potential interactions with various protein systems, particularly protein kinases. Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is often implicated in diseases. The pyridinol scaffold could potentially bind to the ATP-binding pocket of certain kinases, thereby inhibiting their activity. The specific nature of these interactions, including hydrogen bonding and hydrophobic interactions, would be dictated by the unique substitutions on the pyridin-3-ol ring—namely the cyclohexyloxy and fluoro groups. Computational modeling and in vitro kinase screening assays would be necessary first steps to identify potential kinase targets.

Modulation of Intracellular Signaling Pathways (e.g., STAT, NF-κB, AMPK, NOX)

Should this compound be found to interact with protein kinases or other cellular targets, it would likely modulate one or more intracellular signaling pathways. For instance, inhibition of kinases involved in inflammatory responses could lead to the downregulation of pathways such as NF-κB and STAT. The NF-κB pathway is a key regulator of inflammation, and its inhibition can suppress the production of pro-inflammatory cytokines. Similarly, the STAT pathway is critical for transmitting signals from cytokines and growth factors into the cell nucleus.

Furthermore, interactions with metabolic regulators could affect pathways like AMPK, which plays a central role in cellular energy homeostasis. The NOX family of enzymes, which are involved in the production of reactive oxygen species (ROS), represent another potential set of targets that could be modulated, thereby impacting cellular redox signaling.

Investigations of Pyridinols as Alkylating Agents for Molecular Targets

The chemical structure of this compound does not inherently suggest that it would act as a classical alkylating agent. Alkylating agents typically possess reactive electrophilic groups that can form covalent bonds with nucleophilic sites on biomolecules like DNA and proteins. While some pyridinol derivatives can be metabolized to reactive intermediates, there is no direct evidence to suggest this mode of action for this specific compound. To investigate this, studies would need to be conducted to assess its reactivity towards biological nucleophiles under physiological conditions.

Enzyme Activity and Protein Interaction Studies

To ascertain the biological activity of this compound, a systematic approach involving a battery of enzyme activity and protein interaction assays would be required. Broad screening against panels of enzymes, such as kinases, phosphatases, and proteases, would be an initial step to identify potential targets. Follow-up studies would then focus on confirming these interactions and determining the mechanism of action, be it competitive, non-competitive, or uncompetitive inhibition. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could provide quantitative data on binding affinities and kinetics.

Conclusion and Future Research Directions in 6 Cyclohexyloxy 2 Fluoropyridin 3 Ol Chemistry

Summary of Current Research Landscape and Key Findings

An extensive search of peer-reviewed scientific databases and chemical literature indicates a significant gap in the dedicated study of 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL. At present, there are no published research articles detailing its synthesis, characterization, reactivity, or biological activity. The compound is primarily listed in the catalogs of chemical suppliers, suggesting its availability for research purposes but a lack of reported academic or industrial investigation. Consequently, there are no key findings or an established research landscape to summarize for this specific molecule. The subsequent sections will, therefore, focus on the potential for future research based on the chemistry of analogous compounds.

Unexplored Reactivity and Synthetic Opportunities for Structural Diversification

The structural motifs present in this compound—a 2-fluoropyridine (B1216828), a 3-hydroxypyridine (B118123), and a 6-cyclohexyloxy ether—offer a multitude of avenues for synthetic exploration and the generation of diverse chemical libraries.

Table 1: Potential Reactive Sites and Synthetic Transformations

| Reactive Site | Potential Transformation | Rationale and Precedent |

| 2-Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) | The 2-fluoro substituent on the pyridine (B92270) ring is an excellent leaving group for SNAr reactions, often showing higher reactivity than its chloro or bromo counterparts. nih.govacs.org This allows for the introduction of a wide range of nucleophiles (amines, thiols, alkoxides) to generate novel 2-substituted pyridines. |

| 3-Hydroxy Group | O-Alkylation, O-Acylation, Etherification | The phenolic hydroxyl group is amenable to a variety of classical transformations to introduce different functional groups, thereby modifying the compound's steric and electronic properties. |

| Pyridine Ring | Electrophilic Aromatic Substitution (EAS), Metalation | While the pyridine ring is generally electron-deficient, the activating effect of the hydroxyl and alkoxy groups could facilitate regioselective electrophilic substitution or directed ortho-metalation at the C4 or C5 positions. |

| Cyclohexyloxy Group | Ether Cleavage | Under harsh acidic conditions, the ether linkage could be cleaved to yield the corresponding 6-hydroxypyridine derivative, providing another scaffold for diversification. |

Future synthetic work could focus on systematically exploring these reactions to build a library of derivatives. For instance, a parallel synthesis approach could be employed to react this compound with a diverse set of amines and thiols to rapidly generate a collection of novel compounds for biological screening.

Potential Avenues for Advanced Spectroscopic and Computational Analysis

The detailed characterization of this compound and its future derivatives is a prerequisite for understanding their chemical behavior. Advanced spectroscopic and computational methods will be instrumental in this endeavor.

Spectroscopic Analysis : A thorough investigation using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy will be essential to unambiguously assign the proton and carbon signals. The fluorine atom provides an additional spectroscopic handle; 19F NMR will be crucial for characterizing the electronic environment around the fluorine and for monitoring reactions involving the displacement of the fluoride (B91410). Furthermore, infrared (IR) spectroscopy can be used to study the interactions of the pyridine ring. rsc.org

Computational Modeling : Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the molecule's electronic structure, conformational preferences, and reactivity. emerginginvestigators.org Computational studies can predict the most likely sites for electrophilic and nucleophilic attack, calculate spectroscopic parameters to aid in experimental data interpretation, and model potential interactions with biological targets. researchgate.netresearchgate.net Such in silico analyses can help rationalize experimental observations and guide the design of new derivatives with desired properties. rsc.org

Future Directions in Molecular Interaction and Chemical Biology Research

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netacs.orgchembites.org The 2-fluoro-3-hydroxypyridine (B122602) scaffold, in particular, is a known pharmacophore in various biologically active compounds.

Given this context, future research should be directed towards exploring the potential of this compound as a scaffold for drug discovery. Initial studies could involve broad biological screening against a panel of common drug targets, such as kinases, proteases, and G-protein coupled receptors.

The cyclohexyloxy group provides a lipophilic handle that can be modified to probe interactions within hydrophobic binding pockets of proteins. Structure-activity relationship (SAR) studies, guided by the synthetic diversification strategies outlined in section 7.2 and aided by computational docking studies, could lead to the identification of potent and selective modulators of biological targets. The field of chemical biology could also benefit from the unique properties of fluorinated compounds for developing novel probes and imaging agents. nih.gov

Q & A

Q. Methodology :

- Kinase inhibition assays : Use recombinant EGFR/HER2 kinases () in 96-well plates with ATP/peptide substrates.

- Incubate compound (1–100 µM) with kinase, ATP, and substrate in Tris-HCl buffer (pH 7.5).

- Quantify phosphorylation via fluorescence polarization or ELISA .

- Dose-response curves : Fit data to IC₅₀ models (e.g., GraphPad Prism).

- Selectivity screening : Test against a kinase panel (e.g., 50+ kinases) to identify off-target effects.

(Advanced) What computational tools aid in predicting the reactivity and regioselectivity of fluorinated intermediates in this compound’s synthesis?

- DFT calculations (Gaussian, ORCA): Model transition states for fluorination or etherification steps to predict regioselectivity (e.g., C-2 vs. C-4 fluorination).

- Molecular docking (AutoDock Vina): Simulate interactions between intermediates and catalytic sites (e.g., copper complexes) .

- QSAR models : Correlate substituent effects (e.g., –OH, –O-cyclohexyl) with reaction rates using datasets from analogous pyridine derivatives .

(Basic) What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential release of toxic fluorinated vapors during reactions.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclohexyl chloride) before aqueous disposal .

(Advanced) How can researchers resolve spectral overlaps in NMR data for fluoropyridine derivatives?

- 2D NMR : Use HSQC/HMBC to assign coupled protons and carbons (e.g., distinguish F–C–O from F–C–H environments).

- Variable solvent studies : Compare spectra in DMSO-d₆ vs. CDCl₃ to shift overlapping peaks.

- Isotopic labeling : Synthesize ¹⁸O-labeled cyclohexyloxy groups to track oxygen-related splitting .

(Basic) What are the solubility properties of this compound, and how do they influence reaction design?

- High solubility : In polar aprotic solvents (DMF, DMSO) due to –OH and ether groups.

- Low solubility : In nonpolar solvents (hexane), requiring phase-transfer catalysts for biphasic reactions.

Impact : Solvent choice affects reaction rates (e.g., DMSO accelerates SNAr fluorination) and purification (e.g., recrystallization from EtOAc/hexane) .

(Advanced) How do steric effects from the cyclohexyloxy group influence synthetic pathways or biological interactions?

- Synthesis : Bulky cyclohexyloxy groups hinder nucleophilic attack at adjacent positions, favoring para-substitution in fluorination .

- Bioactivity : The group may enhance membrane permeability (lipophilicity) but reduce binding affinity to hydrophilic kinase active sites. Mitigation : Introduce methylene spacers (–CH₂–) to balance steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.